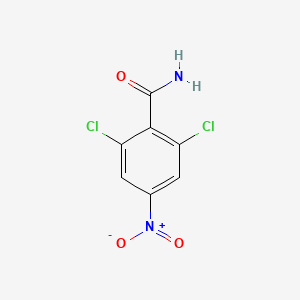

2,6-Dichloro-4-nitrobenzamide

描述

Significance within Halogenated Nitroaromatic Compounds

Halogenated nitroaromatic compounds are a class of organic molecules characterized by the presence of one or more halogen atoms and at least one nitro group attached to an aromatic ring. nih.gov These compounds are of considerable industrial importance, serving as precursors and intermediates in the synthesis of a wide array of products, including dyes, pesticides, and pharmaceuticals. nih.govmdpi.com The strong electron-withdrawing nature of the nitro group, combined with the electronic effects of the halogen substituents, imparts unique chemical properties to the aromatic ring, influencing its reactivity in further chemical transformations. encyclopedia.pub

The synthesis of halogenated nitroaromatics often involves nitration and halogenation reactions of aromatic substrates. nih.gov For instance, the precursor to 2,6-dichloro-4-nitrobenzamide, 2,6-dichloro-4-nitrotoluene, can be synthesized via the chlorination of p-nitrotoluene. tandfonline.comgoogle.com However, such reactions can sometimes lead to mixtures of isomers, presenting purification challenges. tandfonline.com Research in this area focuses on developing isomer-selective syntheses to improve yields and facilitate the production of specific target molecules. tandfonline.com The selective hydrogenation of the nitro group in halogenated nitroaromatic compounds is another significant area of study, as it is a key step in producing aromatic amines while needing to avoid the undesired removal of halogen atoms (dehalogenation). researchgate.net

This compound itself is synthesized from related halogenated nitroaromatic precursors. One documented pathway involves the conversion of 2,6-dichloro-4-nitrotoluene to 2,6-dichloro-4-nitrobenzoic acid, which is then reacted with phosgene (B1210022) and ammonia (B1221849) to yield the final benzamide (B126). google.com This highlights the role of this compound as a specific node in the synthetic network of functionalized aromatic compounds.

Table 1: Physicochemical Properties of this compound and Related Precursors

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | CAS Number |

|---|---|---|---|---|

| This compound | C₇H₄Cl₂N₂O₃ | 235.02 | 191-193 google.com | 2760-48-7 bldpharm.com |

| 2,6-Dichloro-4-nitrotoluene | C₇H₅Cl₂NO₂ | 206.03 | - | - |

| 2,6-Dichloro-4-nitrobenzoic acid | C₇H₃Cl₂NO₄ | 236.01 | 169-170 google.com | - |

| 4-Nitroaniline (B120555) | C₆H₆N₂O₂ | 138.13 | - | 100-01-6 |

| 2,6-Dichloro-4-nitroaniline (B1670479) | C₆H₄Cl₂N₂O₂ | 207.01 | 191 wikipedia.org | 99-30-9 wikipedia.org |

Overview of Research Trajectories for Benzamide Derivatives

Benzamides are a prominent class of compounds in medicinal chemistry and pharmacological research, recognized for their wide spectrum of biological activities. ontosight.aimdpi.com The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group, is a versatile template for chemical modification. Research into benzamide derivatives is a dynamic field, consistently exploring how different substituents on the aromatic ring and the amide nitrogen can influence pharmacological profiles. ontosight.ai

The research trajectories for benzamide derivatives are diverse and target a variety of biological endpoints. Studies have demonstrated that substituted benzamides can exhibit anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, among others. ontosight.aimdpi.comacs.org For example, depending on their specific structure, benzamides have been investigated for their potential as antipsychotics, antidepressants, and analgesics. mdpi.com

A primary strategy in benzamide research involves the synthesis of new analogues through molecular modification and the subsequent evaluation of their biological effects. ontosight.ainih.gov This often entails:

Substitution on the Aromatic Ring: Introducing various functional groups (e.g., hydroxy, methoxy (B1213986), nitro, halogen) to the benzene ring to modulate electronic properties, solubility, and interactions with biological targets. acs.org

Modification of the Amide Group: Altering the substituents on the amide nitrogen to influence the molecule's conformation and binding capabilities. researchgate.netresearchgate.net

Computational methods, such as molecular docking, are increasingly used alongside experimental work to predict how these structural changes will affect the interaction of the benzamide derivative with specific enzymes or receptors. ontosight.ainih.gov This combined approach of synthesis, biological evaluation, and computational analysis drives the discovery of novel compounds with optimized activity for potential therapeutic applications. acs.orgnih.gov

Table 2: Investigated Biological Activities of Benzamide Derivatives in Academic Research

| Biological Activity | Research Focus | Example from Literature |

|---|---|---|

| Anticancer | Inhibition of cell proliferation and induction of apoptosis. ontosight.ai Investigated as histone deacetylase (HDAC) inhibitors. nih.gov | A subset of benzamide derivatives showed selective antiproliferative activity against breast cancer cell lines. nih.gov |

| Anti-inflammatory | Potential mediation through the inhibition of enzymes involved in inflammatory pathways. ontosight.ai | Nitro benzamide derivatives have been evaluated for in vitro anti-inflammatory activity. mdpi.com |

| Antimicrobial | Potential interference with microbial cell wall synthesis or protein production. ontosight.ai | Recently synthesized 2,6-dichlorobenzamide (B151250) derivatives were evaluated for antimicrobial activity. researchgate.net |

| Antioxidant | Scavenging of free radicals, with activity influenced by substituents like hydroxy and methoxy groups. acs.org | Amino-substituted benzamide derivatives were studied for their antioxidant potential, showing enhanced activity with specific substitutions. acs.org |

| Neurological | Antipsychotic, antidepressant, and analgesic properties, often related to interactions with dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com | Sulpiride and Amisulpride are benzamides used in psychiatry. mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dichloro-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O3/c8-4-1-3(11(13)14)2-5(9)6(4)7(10)12/h1-2H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFAPLDTHADLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis Pathways to 2,6-Dichloro-4-nitrobenzamide

The preparation of this compound often relies on the initial synthesis of stable, well-defined intermediates that already contain the required chloro and nitro substituents on the aromatic ring. These precursors simplify the final amidation step.

Synthesis of 2,6-Dichloro-4-nitrotoluene Intermediates

One significant precursor is 2,6-dichloro-4-nitrotoluene. A documented method for its preparation begins with p-nitrotoluene. google.com This process involves a multi-step sequence to introduce the chlorine atoms at the desired positions.

The synthesis proceeds through the chlorination of p-nitrotoluene in the presence of a catalyst, such as antimony trichloride (B1173362) or ferric chloride, to yield a mixture of chlorinated 4-nitrotoluenes. google.com This mixture predominantly contains 2,6-dichloro-4-nitrotoluene and 2,3,6-trichloro-4-nitrotoluene. The key step is the subsequent selective reduction of the polychlorinated mixture. This reduction is designed to remove the chlorine atoms located in the position ortho to the nitro group, thereby enriching the desired 2,6-dichloro-4-nitrotoluene. google.com

Another approach involves starting with o-nitrotoluene, which can be converted to 2,6-dichlorotoluene (B125461) through chlorination, reduction, and diazotization reactions. acs.orggoogle.com The resulting 2,6-dichlorotoluene can then be nitrated to yield 2,6-dichloro-4-nitrotoluene.

| Starting Material | Key Steps | Reagents/Catalysts | Reference |

|---|---|---|---|

| p-Nitrotoluene | 1. Chlorination 2. Selective reductive dechlorination | 1. Gaseous chlorine, Antimony trichloride (SbCl₃) 2. Reducing agent, Proton donor | google.com |

| o-Nitrotoluene | 1. Chlorination 2. Reduction 3. Diazotization 4. Nitration | Specific reagents not detailed in abstract | google.com |

Synthesis of 2,6-Dichloro-4-nitroaniline (B1670479) Intermediates

2,6-dichloro-4-nitroaniline serves as another crucial intermediate. The most common method for its synthesis is the direct chlorination of 4-nitroaniline (B120555). wikipedia.org Various chlorinating systems have been developed to achieve high yield and purity.

One established laboratory method involves dissolving 4-nitroaniline in concentrated hydrochloric acid and gradually adding a solution of potassium chlorate (B79027). prepchem.com This process results in the precipitation of 2,6-dichloro-4-nitroaniline, which can be purified by crystallization to yield lemon-yellow needles. prepchem.com An alternative approach uses a mixture of hydrochloric acid and hydrogen peroxide as the source of chlorine. wikipedia.org

Industrial processes have been refined to improve safety and efficiency. One such process uses chlorine bleaching liquor in a dilute aqueous acid (hydrochloric or nitric acid) in the presence of a dispersing agent. google.com The reaction temperature is carefully controlled, starting at 5-10°C and later raised to 15-20°C. google.com Another method employs the chlorination of 4-nitroaniline with chlorine gas in a reaction medium of acetic acid, which produces a product with larger crystals that are easier to filter and handle. google.com Chlorination can also be effectively carried out with chlorine gas in a boiling aqueous solution of hydrochloric acid (4 to 7.5 N), which causes the product to precipitate directly from the reaction mixture. justia.comgoogle.com

| Chlorinating System | Solvent/Medium | Yield | Reference |

|---|---|---|---|

| Potassium chlorate (KClO₃) | Concentrated Hydrochloric acid (HCl) | 87% | prepchem.com |

| Hydrogen peroxide (H₂O₂) | Hydrochloric acid (HCl) | Not specified | wikipedia.org |

| Chlorine bleaching liquor | Aqueous HCl or HNO₃ with dispersing agent | 90% | google.com |

| Chlorine gas (Cl₂) | Glacial acetic acid | 86.5-89.1% | google.com |

| Chlorine gas (Cl₂) | Aqueous HCl (4-7.5 N) at 95-110°C | Not specified | justia.comgoogle.com |

| Chlorine gas (Cl₂) | Methanol | 96.6% | patsnap.com |

Synthesis of Nitrated Dichlorobenzoic Acid Derivatives

The direct precursor to the final amidation step is 2,6-dichloro-4-nitrobenzoic acid. This compound can be synthesized from several starting materials.

One pathway begins with 2,6-dichloro-4-nitrotoluene, which is oxidized using nitric acid. google.com The methyl group of the toluene (B28343) derivative is converted to a carboxylic acid group, yielding the desired product. google.com

A more complex route starts from 2,6-dichloro-4-nitro-m-xylene. google.com This starting material is first oxidized with an agent like potassium permanganate (B83412) or nitric acid to form the intermediate 2,6-dichloro-4-nitro-1,3-benzene dicarboxylic acid. This diacid is then selectively decarboxylated at high temperatures (200-300°C) in a high-boiling inert solvent or aqueous nitric acid to remove one of the carboxylic acid groups, resulting in 2,6-dichloro-4-nitrobenzoic acid. google.com A direct conversion is also possible by heating 2,6-dichloro-4-nitro-m-xylene in aqueous nitric acid above 200°C. google.com

| Starting Material | Key Reaction | Reagents | Reference |

|---|---|---|---|

| 2,6-Dichloro-4-nitrotoluene | Oxidation | 70% Nitric acid in a sealed tube | google.com |

| 2,6-Dichloro-4-nitro-m-xylene | Oxidation followed by Decarboxylation | 1. Potassium permanganate (KMnO₄) 2. Heat (>200°C) | google.com |

| 2,6-Dichloro-4-nitro-m-xylene | Direct Oxidation/Decarboxylation | Aqueous nitric acid (>200°C) | google.com |

Direct Synthesis Routes for this compound

These methods involve the formation of the final amide product in the latter stages of the synthesis, either by creating the amide bond from a carboxylic acid precursor or by introducing the nitro group onto a dichlorobenzamide scaffold.

Amidation Reactions of Corresponding Carboxylic Acids or Acid Chlorides

The most direct and common method for preparing this compound is the amidation of 2,6-dichloro-4-nitrobenzoic acid. This transformation is typically achieved via a two-step process. First, the carboxylic acid is converted into a more reactive acyl derivative, most commonly an acid chloride. This activation can be accomplished using reagents such as phosgene (B1210022) or thionyl chloride. google.comtandfonline.com

In a documented procedure, 2,6-dichloro-4-nitrobenzoic acid is reacted with phosgene in benzene (B151609) with a catalytic amount of dimethylformamide to form the intermediate 2,6-dichloro-4-nitrobenzoyl chloride. google.com This acid chloride is not typically isolated but is reacted in situ with concentrated ammonia (B1221849). The ammonia acts as a nucleophile, attacking the carbonyl carbon of the acid chloride and displacing the chloride to form the stable primary amide, this compound, which precipitates from the solution. google.com

Nitration of Chlorobenzamide Derivatives

An alternative theoretical pathway is the direct nitration of 2,6-dichlorobenzamide (B151250). This approach involves introducing the nitro group at the C4 position of the pre-formed dichlorobenzamide ring. Standard aromatic nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. google.com

However, this route is less commonly reported in the literature for the synthesis of this compound. The existing substituents on the 2,6-dichlorobenzamide ring present challenges. The two chlorine atoms and the amide group are all deactivating and ortho-, para-directing. While the C4 position is para to the amide group and meta to the chloro groups, the highly deactivated nature of the ring would likely require harsh nitrating conditions. These conditions could risk side reactions, such as further nitration or hydrolysis of the amide bond. The synthesis via nitrated precursors followed by amidation is generally the more controlled and preferred method. google.comgoogle.com

Chlorination Strategies and Regioselectivity

The synthesis of the this compound backbone relies on the regioselective chlorination of a suitable precursor. A key route begins with p-nitrotoluene. The electrophilic chlorination of p-nitrotoluene is a critical step where controlling the position and number of chlorine substituents is paramount.

The reaction of p-nitrotoluene with chlorine in the presence of a catalyst leads to a mixture of chlorinated 4-nitrotoluenes. Initially, a mixture of 2-chloro-4-nitrotoluene (B140621) and the desired 2,6-dichloro-4-nitrotoluene is formed. If the chlorination is allowed to proceed, further reaction can occur, yielding 2,3,6-trichloro-4-nitrotoluene and even tetrachlorinated byproducts. frontiersin.org

The directing effects of the substituents on the aromatic ring govern the regioselectivity of this reaction. The methyl group (-CH3) is an ortho-, para-director, while the nitro group (-NO2) is a strong deactivating group and a meta-director. In p-nitrotoluene, the positions ortho to the activating methyl group (positions 2 and 6) are the most favorable for electrophilic substitution. The nitro group deactivates the ring, but its meta-directing influence also aligns with substitution at positions 2 and 6 (which are meta to the nitro group). This alignment of directing effects favors the formation of the 2,6-dichloro isomer, although achieving high selectivity requires careful control of reaction conditions to prevent the formation of under-chlorinated (2-chloro) and over-chlorinated (2,3,6-trichloro) isomers. frontiersin.org

Optimization of Synthetic Conditions

Optimizing the synthesis of this compound involves a sequence of reactions, each requiring specific conditions to maximize yield and ensure high purity of the final product.

A documented synthetic pathway to obtain this compound involves a three-step process starting from 2,6-dichloro-4-nitrotoluene. frontiersin.org

Oxidation: The first step is the oxidation of 2,6-dichloro-4-nitrotoluene to 2,6-dichloro-4-nitrobenzoic acid. This transformation can be achieved by heating the starting material with 70% nitric acid in a sealed tube. frontiersin.org

Acid Chloride Formation: The resulting 2,6-dichloro-4-nitrobenzoic acid is then converted to its more reactive acid chloride derivative, 2,6-dichloro-4-nitrobenzoyl chloride. This is accomplished by treating the carboxylic acid with phosgene. frontiersin.org

Amidation: The final step is the amidation of the 2,6-dichloro-4-nitrobenzoyl chloride. The crude acid chloride is reacted with concentrated ammonia, typically in a benzene solution with vigorous stirring at a controlled temperature of 10°C. The resulting slurry is then filtered, washed, and dried to yield the final product, this compound, which has a reported melting point of 191-193°C. frontiersin.org

| Step | Reactant | Reagents | Key Conditions | Product |

|---|---|---|---|---|

| 1. Oxidation | 2,6-Dichloro-4-nitrotoluene | 70% Nitric Acid, Water | Heated in a sealed tube for 16 hours | 2,6-Dichloro-4-nitrobenzoic acid |

| 2. Acid Chloride Formation | 2,6-Dichloro-4-nitrobenzoic acid | Phosgene, Dimethylformamide (catalyst) | Stirred at 25-35°C in Benzene | 2,6-Dichloro-4-nitrobenzoyl chloride |

| 3. Amidation | 2,6-Dichloro-4-nitrobenzoyl chloride | Concentrated Ammonia | Vigorous stirring at 10°C in Benzene | This compound |

For the target molecule, this compound, stereoselectivity is not a factor as the compound is achiral and does not possess any stereocenters.

Catalysts and reaction media play significant roles in the synthetic sequence.

Catalytic Systems: In the conversion of 2,6-dichloro-4-nitrobenzoic acid to its acid chloride, dimethylformamide (DMF) is used in catalytic amounts. frontiersin.org The reaction between a carboxylic acid and a chlorinating agent like phosgene or thionyl chloride is catalyzed by DMF through the in-situ formation of a Vilsmeier reagent, an imidoyl chloride intermediate. nih.gov This intermediate is highly reactive and efficiently converts the carboxylic acid to the acyl chloride, regenerating the catalyst.

Reaction Media Effects: The choice of solvent is critical for reaction efficiency and product isolation. In the final amidation step, benzene is used as the solvent. frontiersin.org Aprotic solvents are generally preferred for reactions involving highly reactive acyl chlorides to prevent solvolysis. The reaction of acyl chlorides with ammonia is typically violent and exothermic; conducting it in a suitable solvent allows for better temperature control and safer handling. chemguide.co.uk The choice of solvent can also influence the solubility of reactants and the ease of product precipitation and isolation. nih.gov

Industrial-Scale Synthesis Approaches and Process Intensification

The synthesis of this compound, as outlined in patent literature from the late 1960s, describes classical batch processing methods. frontiersin.org Modern industrial-scale synthesis would likely seek to apply principles of process intensification to improve efficiency, safety, and environmental footprint.

Process intensification aims to transform traditional batch operations into more efficient processes, often utilizing continuous flow chemistry. pharmasalmanac.com For a multi-step synthesis like that of this compound, this could involve several key improvements:

Continuous Flow Reactors: Transitioning from batch reactors to continuous flow systems offers superior heat and mass transfer. frontiersin.org This is particularly advantageous for highly exothermic steps like chlorination and amidation, allowing for better temperature control, reducing the risk of runaway reactions, and potentially minimizing the formation of byproducts. pharmasalmanac.com

Telescoped Reactions: Multiple reaction steps could be combined into a single, continuous operation without isolating intermediates. acs.org For instance, the formation of the acid chloride and its subsequent amidation could potentially be "telescoped," reducing solvent usage, waste generation, and processing time. acs.orgresearchgate.net

Enhanced Safety: The small reactor volumes inherent in flow chemistry systems reduce the inventory of hazardous materials at any given time, which is a significant safety benefit when working with reagents like phosgene and handling exothermic reactions. frontiersin.org

Automation and Control: Continuous manufacturing allows for in-line process analytical technology (PAT) for real-time monitoring and control of reaction parameters, ensuring consistent product quality and process reliability. researchgate.net

While specific applications of process intensification for this compound are not detailed in the available literature, the general principles of flow chemistry and multi-step continuous synthesis offer a clear path for modernizing the production of this and similar pharmaceutical intermediates. pharmasalmanac.com

Structural Elucidation and Theoretical Characterization

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of 2,6-dichloro-4-nitrobenzamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum for this compound is expected to be relatively simple. Due to the symmetrical substitution on the benzene (B151609) ring, the two aromatic protons at positions 3 and 5 are chemically equivalent. They are anticipated to appear as a single signal (singlet) in the aromatic region of the spectrum. Based on data from structurally similar compounds, such as 2-chloro-4-nitrobenzoic acid derivatives, this singlet would likely be found in the downfield region, estimated around δ 8.5 ppm nih.gov. The protons of the primary amide (-CONH₂) group would appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum is predicted to show five distinct signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 165-170 ppm. The four aromatic carbons would also produce distinct signals. The carbon atom attached to the nitro group (C4) would be significantly deshielded, while the carbons bonded to the chlorine atoms (C2 and C6) would also appear downfield. The carbon atoms C3 and C5 would be the most shielded of the aromatic carbons.

Table 1: Predicted NMR Spectral Data for this compound

| Spectroscopy | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | ~8.5 (s, 2H) | Aromatic H-3, H-5 |

| Variable (br s, 2H) | Amide (-NH₂) | |

| ¹³C NMR | ~165-170 | Carbonyl (C=O) |

| >140 | Aromatic C-NO₂ | |

| >130 | Aromatic C-Cl | |

| >130 | Aromatic C-CONH₂ | |

| ~120-130 | Aromatic C-H |

Infrared (IR) Spectroscopy and Vibrational Mode Assignments

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound would be characterized by absorptions corresponding to its amide, nitro, and chloro-aromatic moieties.

Key expected vibrational modes include:

N-H Stretching: The primary amide group features two N-H bonds, which are expected to give rise to two distinct stretching bands in the region of 3400-3200 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide group is anticipated. For aromatic amides, this band typically appears in the range of 1680-1650 cm⁻¹ nih.gov.

NO₂ Stretching: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1560-1515 cm⁻¹ and a symmetric stretch between 1360-1315 cm⁻¹ nih.gov.

Aromatic C=C Stretching: The stretching vibrations of the benzene ring are expected to produce several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bonds will show strong stretching absorptions in the far-infrared region, typically below 800 cm⁻¹.

Table 2: Predicted IR Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amide) | 3400 - 3200 | Medium |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong |

| N-H Bend (Amide II) | 1640 - 1550 | Medium-Strong |

| NO₂ Asymmetric Stretch | 1560 - 1515 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Variable |

| NO₂ Symmetric Stretch | 1360 - 1315 | Strong |

| C-N Stretch | ~1200 | Medium |

| C-Cl Stretch | < 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The molecular formula of this compound is C₇H₄Cl₂N₂O₃ synblock.com.

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺. Given the molecular weight of 235.02 g/mol , the nominal molecular ion peak would be at m/z 235 (using ³⁵Cl and ¹⁴N isotopes). A key feature would be the isotopic pattern caused by the two chlorine atoms. The relative abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. Therefore, the spectrum should display a characteristic pattern for the molecular ion with peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 9:6:1.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophores present: the nitro-substituted benzene ring and the amide group. Based on studies of similar aromatic nitro compounds, strong absorption bands are anticipated uni-muenchen.de.

These typically include:

A strong absorption band at a shorter wavelength, likely around 250-270 nm, corresponding to a π→π* electronic transition involving the entire conjugated system of the benzene ring and the nitro group uni-muenchen.de.

A weaker absorption band at a longer wavelength, possibly around 300-350 nm, which can be attributed to an n→π* transition involving the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups uni-muenchen.de.

X-ray Crystallography and Solid-State Structure Analysis

The molecular structure is expected to be mostly planar, although steric hindrance between the ortho-chloro substituents and the amide group may cause a slight rotation of the amide group out of the plane of the benzene ring. Similarly, the nitro group may be slightly twisted relative to the aromatic ring rsc.org.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be primarily governed by strong intermolecular hydrogen bonds formed by the amide group.

Hydrogen Bonding: The amide group contains both hydrogen bond donors (the N-H bonds) and a hydrogen bond acceptor (the C=O oxygen). It is highly probable that molecules would link together via N-H···O=C hydrogen bonds, forming chains or dimeric motifs. These strong interactions are typically the dominant feature in the crystal packing of primary amides.

Computational Chemistry and Molecular Modeling

To compensate for the absence of experimental data, computational methods serve as powerful tools for predicting the structural and electronic characteristics of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the electronic properties of this compound, such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential.

DFT studies on similar chlorinated and nitrated benzofuroxans have shown that chlorine atoms and nitro groups strongly influence the electronic properties and rotational barriers of the functional groups. nih.govnih.gov For this compound, these calculations would likely reveal:

High Electron Deficiency: The combined electron-withdrawing effects of two chlorine atoms and a nitro group would render the aromatic ring highly electron-deficient.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, highlighting the electronegative regions around the oxygen atoms of the nitro and amide groups and the chlorine atoms, which are crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The energy gap between HOMO and LUMO would indicate the molecule's kinetic stability.

A theoretical data table for its electronic properties, as would be predicted by DFT, is presented below.

| Property | Predicted Value / Characteristic |

| HOMO-LUMO Gap (ΔE) | Expected to be relatively small, indicating potential for chemical reactivity. |

| Electron Density on Ring | Significantly lowered due to strong electron-withdrawing effects of Cl and NO₂ groups. |

| Molecular Electrostatic Pot. | Negative potential (red/yellow) localized on O atoms (amide & nitro) and Cl atoms; Positive potential (blue) on amide H atoms. |

| Dipole Moment | A significant net dipole moment is expected due to the asymmetrical arrangement of polar functional groups. |

A conformational analysis involves mapping the potential energy of the molecule as a function of the rotation around its single bonds. This creates a potential energy surface, or "energy landscape," which identifies the most stable (lowest energy) conformations.

For this compound, the key rotational coordinates (dihedral angles) are those of the C-C-N-O bond of the nitro group and the C-C-C=O bond of the amide group. The energy landscape would likely show that planar conformations are energetically unfavorable due to the steric clash between the ortho-chlorine atoms and the amide/nitro groups. The global minimum energy conformation would correspond to a structure where both the amide and nitro groups are significantly twisted out of the plane of the benzene ring. The energy barriers between different twisted conformations would also be determined, indicating the flexibility of the molecule at different temperatures.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and stability of a compound. An MD simulation of this compound, either in a simulated solvent or in a crystal lattice, would help predict its structural stability.

By simulating the molecule's behavior over a period of time (from picoseconds to nanoseconds) at a given temperature, MD can be used to:

Assess Conformational Stability: Verify if the minimum-energy conformation predicted by DFT remains stable over time or if the molecule frequently transitions between different conformations.

Analyze Intermolecular Interactions: In a simulated crystal or solution, MD can model the formation and breaking of hydrogen bonds and other non-covalent interactions, predicting how the molecules would arrange themselves.

Predict Thermal Stability: By running simulations at increasing temperatures, one can observe the temperature at which the molecule's structural integrity begins to break down, offering a theoretical prediction of its thermal stability. nih.gov

While MD simulations have been used to suggest the stability of complex benzamide (B126) derivatives in biological systems, nih.gov specific simulations for this compound are not currently published.

Mechanistic Studies in Model Biological Systems

Investigation of Molecular Target Interactions

Comprehensive searches of scientific literature and bioactivity databases have been conducted to identify the molecular targets of 2,6-dichloro-4-nitrobenzamide.

There is currently no publicly available scientific literature detailing the inhibitory effects of this compound on the enzymes α-glucosidase and α-amylase. While studies have been conducted on derivatives, such as a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide compounds which demonstrated inhibitory potential against these enzymes, no such data exists for the parent compound this compound itself. nih.gov

Investigations into the binding affinity and specificity of this compound with biological macromolecules, such as proteins and nucleic acids, have not been reported in the available scientific literature. Consequently, there is no data to characterize its binding profile or selectivity for any specific macromolecular target.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR)

The analysis of how the chemical structure of this compound relates to its biological activity is crucial for understanding its mechanism of action and for the potential design of new analogues.

There are no published studies that specifically analyze the structure-activity relationship (SAR) of this compound. Research on related series of benzamide (B126) derivatives indicates that the nature and position of substituents play a critical role in their biological activities. nih.gov However, a systematic study detailing how modifications to the dichlorinated and nitrated phenyl ring of this compound influence its biological effects is not available.

Quantitative structure-activity relationship (QSAR) models are used to correlate the physicochemical properties (molecular descriptors) of a compound with its biological activity. At present, no QSAR studies focused on this compound have been published. Therefore, there are no established correlations between its molecular descriptors and any specific biological outcomes.

Computational Approaches to Mechanistic Elucidation

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for predicting and understanding the interactions between a small molecule and its biological targets. A review of the scientific literature indicates that no computational studies have been performed to elucidate the mechanism of action of this compound. While such studies have been conducted on its derivatives, providing insights into their binding modes with enzymes like α-glucosidase and α-amylase, similar computational analyses for this compound are absent. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Computational modeling, specifically through molecular docking simulations, has provided initial insights into the potential biological interactions of this compound. Studies have identified this compound as a fragment that can bind to glucosamine-6-phosphate N-acetyltransferase (Gna1), an essential enzyme in the hexosamine biosynthesis pathway of the fungus Aspergillus fumigatus. nih.gov This pathway is critical for the formation of the fungal cell wall, making its components attractive targets for antifungal drug development. nih.gov

A fragment-based screening approach followed by X-ray crystallography and computational analysis revealed that this compound can occupy a site proximal to the Gna1 active site. nih.gov The docking simulations highlight the importance of the compound's structural features for its binding orientation. The ortho-dichloro substitution on the benzamide ring is crucial for positioning the fragment along a twofold crystallographic axis within the enzyme's structure. nih.gov This specific orientation is believed to be a key factor in its interaction with the target protein.

Further analysis of the binding pose shows that the planar structure of the anilino-nitrogen, resulting from its sp² character, is maintained, which is necessary for the correct orientation within the binding pocket. nih.gov This positioning allows the fragment to serve as a scaffold, presenting vectors that could be chemically elaborated to extend into the active sites of the Gna1 homodimer, potentially leading to the development of more potent and selective inhibitors. nih.gov While detailed quantitative binding affinities and a comprehensive list of interacting amino acid residues for this specific fragment are not extensively detailed, its identification and binding mode provide a valid starting point for structure-based drug design targeting fungal Gna1. nih.gov

| Target Protein | Organism | Binding Site Location | Key Structural Feature Interaction | Significance of Interaction |

|---|---|---|---|---|

| Glucosamine-6-phosphate N-acetyltransferase (Gna1) | Aspergillus fumigatus | Proximal to the active site | The ortho-dichloro substitution positions the fragment along a 2-fold crystallographic axis. nih.gov | Provides a foundational scaffold for the design of Gna1 inhibitors. nih.gov |

Analysis of Electrophilic Reactivity and Reaction Sites

As of this writing, specific experimental or computational studies focusing on the electrophilic reactivity and the precise reaction sites of this compound are not available in publicly accessible scientific literature. While general principles of organic chemistry suggest that the nitro group and chloro substituents significantly influence the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, detailed analyses such as Fukui functions or electrostatic potential maps for this specific compound have not been published.

Hydrophobicity and Transport Mechanisms in Biological Contexts

Environmental Fate and Transformation in Ecological Systems

Degradation Pathways in Environmental Matrices

The amide linkage in 2,6-Dichloro-4-nitrobenzamide is susceptible to hydrolysis, a chemical process involving the reaction with water. The rate of hydrolysis is significantly influenced by pH. Studies on N-nitrobenzamides have shown that they can undergo hydrolysis through different mechanisms depending on the acidity of the solution. In strongly acidic conditions, an A1-type mechanism following O-protonation is observed. In more moderate to dilute acid, a neutral water-catalyzed hydrolysis mechanism becomes relevant, and under basic conditions, hydroxide-catalyzed hydrolysis can occur nih.gov.

The expected primary hydrolytic degradation product of this compound would be 2,6-dichloro-4-nitrobenzoic acid and ammonia (B1221849). However, specific kinetic data, such as the half-life of this compound under various environmental pH conditions (typically ranging from 4 to 9), are not well-documented in existing literature.

Table 1: Postulated Hydrolytic Degradation of this compound

| Initial Compound | Reaction Condition | Primary Products |

| This compound | Hydrolysis (Acidic, Neutral, or Basic) | 2,6-Dichloro-4-nitrobenzoic acid, Ammonia |

Note: This table is based on general chemical principles of amide hydrolysis, as specific experimental data for this compound is limited.

Microbial activity plays a crucial role in the environmental degradation of many organic compounds. For this compound, biotransformation is a likely and significant degradation pathway. A key piece of evidence comes from studies on the herbicide 2,6-dichlorobenzonitrile (dichlobenil), which is known to be transformed by soil bacteria into the persistent metabolite 2,6-dichlorobenzamide (B151250) (BAM). This transformation is mediated by nitrile hydratase enzymes found in various soil bacteria. This indicates that the 2,6-dichlorobenzamide structure can be a product of microbial metabolism.

While the formation of the closely related 2,6-dichlorobenzamide is established, the subsequent degradation of such chlorinated benzamides, particularly those with a nitro group, is less clear. The presence of the nitro group can influence the metabolic pathway. In many nitroaromatic compounds, the initial step of microbial attack often involves the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. This transformation can be carried out by a variety of aerobic and anaerobic bacteria nih.gov. Following the reduction of the nitro group, the resulting aromatic amine may be more susceptible to ring cleavage and further degradation.

Metabolism in Non-Human Organisms

The fate of this compound in non-human organisms is dependent on its uptake, distribution, metabolism, and excretion. The metabolic pathways in organisms such as plants and aquatic animals determine the potential for bioaccumulation and the nature of any resulting metabolites.

Specific data on the uptake and metabolism of this compound in plants is not currently available in the scientific literature. However, the metabolic fate of other xenobiotics in plants often involves a three-phase detoxification process.

Phase I (Transformation): This phase typically involves reactions such as oxidation, reduction, or hydrolysis to introduce or expose functional groups. For this compound, this could involve hydroxylation of the aromatic ring or reduction of the nitro group.

Phase II (Conjugation): The modified compound is then conjugated with endogenous molecules like sugars (glycosidation), glutathione, or amino acids. This increases water solubility and facilitates sequestration. A potential metabolite in plants could therefore be a glycoside conjugate of a hydroxylated form of this compound.

Phase III (Sequestration): The conjugates are then transported and stored in vacuoles or bound to cell wall components.

Given the lack of direct evidence, the metabolic pathway of this compound in plants remains speculative and would require experimental investigation.

The bioaccumulation potential of a compound refers to its ability to be taken up by an organism from the environment and accumulate to a concentration higher than that in the surrounding medium. This is often quantified by the bioconcentration factor (BCF).

The presence of the nitro group in this compound may alter its metabolic fate and bioaccumulation potential compared to 2,6-dichlorobenzamide. The lipophilicity of the compound, a key factor in bioaccumulation, would need to be considered alongside its susceptibility to metabolic transformation in relevant model organisms to accurately assess its bioaccumulation risk.

Table 2: Summary of Potential Metabolic Transformations in Non-Human Organisms

| Organism Type | Potential Metabolic Pathway | Potential Metabolites |

| Plants | Hydroxylation, Nitro-reduction, Glycosidation | Hydroxylated this compound, 2,6-dichloro-4-aminobenzamide, Glycoside conjugates |

| Animals (inferred from related compounds) | Hydroxylation, Conjugation (e.g., with N-acetylcysteine, methylthio groups) | Hydroxylated this compound, Mercapturic acid conjugates, Methylthio-conjugates |

Note: This table represents potential metabolic pathways based on general xenobiotic metabolism and studies of structurally related compounds. Specific metabolites for this compound have not been experimentally confirmed in the cited literature.

Environmental Monitoring and Analytical Detection in Environmental Samples

Development of Sensitive Analytical Methods for Trace Detection

Information regarding the development of sensitive analytical methods specifically for the trace detection of this compound in environmental samples is not available in the reviewed scientific literature. Research and standardized methods for its monitoring in environmental matrices such as soil, water, or air have not been documented.

Occurrence and Distribution in Environmental Compartments

There is no available data on the occurrence and distribution of this compound in various environmental compartments. Studies detailing its presence or concentration levels in soil, sediment, surface water, groundwater, or the atmosphere have not been reported.

Advanced Analytical and Characterization Techniques

Microscopic and Surface Characterization

The morphology and surface topography of a chemical compound are critical parameters that influence its physical and chemical properties, such as solubility, dissolution rate, and reactivity. For a compound like 2,6-Dichloro-4-nitrobenzamide, understanding these characteristics at the micro- and nanoscale is essential for its application in various scientific and industrial fields.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface and morphology of a solid sample at high magnifications. It utilizes a focused beam of electrons to scan the sample's surface, generating signals that provide information about its topography and composition.

Theoretical Application to this compound:

Were SEM analysis to be performed on crystalline this compound, it would be anticipated to reveal detailed information about its crystal habit, size distribution, and surface features. Based on studies of other substituted benzamides, one might expect to observe crystalline structures with well-defined facets. The presence of dichloro- and nitro-substituents on the benzamide (B126) framework could influence the crystal packing and, consequently, the external morphology.

Expected Research Findings:

Crystal Habit and Form: SEM imaging would likely elucidate the predominant crystal forms, which could range from prismatic to tabular or acicular (needle-like) structures. The specific crystal system and habit are influenced by the molecule's internal symmetry and the conditions of crystallization.

Surface Features: High-magnification SEM could reveal surface imperfections such as cracks, steps, or secondary crystal growth. These features can significantly impact the surface area and reactivity of the compound.

A hypothetical data table summarizing potential SEM findings is presented below.

| Morphological Parameter | Expected Observation for this compound |

| Crystal Habit | Prismatic or block-like crystals with defined edges and faces. |

| Average Particle Size | Potentially in the range of 10-100 micrometers, depending on crystallization conditions. |

| Surface Texture | Generally smooth facets with the possibility of growth steps or minor surface irregularities. |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique, with resolution on the order of fractions of a nanometer. AFM provides a three-dimensional surface profile by "feeling" or "touching" the surface with a mechanical probe.

Theoretical Application to this compound:

An AFM analysis of this compound crystals would offer unprecedented detail about their surface topography at the nanoscale. This technique can map the surface with high precision, revealing features that are not discernible with SEM.

Expected Research Findings:

Surface Roughness: AFM can quantify the surface roughness of the crystals with high accuracy. Parameters such as the root mean square (Rq) and average roughness (Ra) would provide a statistical measure of the surface's texture. For well-formed crystals, a low surface roughness would be expected.

Nanoscale Defects: The high resolution of AFM would enable the visualization of nanoscale defects, such as screw dislocations, etch pits, or terraces on the crystal surface. These features are direct manifestations of the crystal growth process and can act as active sites for chemical reactions.

Domain Structures: In some molecular crystals, different domains or phases can coexist on the surface. AFM has the capability to identify and characterize such structures, providing insights into the material's homogeneity.

Below is a hypothetical interactive data table illustrating the type of data that could be obtained from an AFM study.

| Topographical Parameter | Hypothetical Value for this compound |

| Average Roughness (Ra) | < 5 nm |

| Root Mean Square Roughness (Rq) | < 7 nm |

| Surface Features Observed | Monomolecular steps, terraces, potential for screw dislocations. |

Applications in Chemical Synthesis and Materials Science Research

2,6-Dichloro-4-nitrobenzamide's molecular structure, featuring reactive chloro, nitro, and amide functional groups, positions it as a potentially versatile intermediate in organic synthesis.

Role as a Synthetic Intermediate in Organic Synthesis

As an intermediate, the compound serves as a foundational molecule for the construction of more complex chemical structures.

While direct research on this compound as a starting material for other halogenated benzamides is limited in available literature, the synthesis of related compounds provides insight into its potential pathways. For instance, various N-substituted 2,6-dichlorobenzamides are typically synthesized from 2,6-dichlorobenzoyl chloride. ipinnovative.comresearchgate.netnih.gov This suggests that this compound could theoretically be modified, for example, by reducing the nitro group and subsequently diazotizing and substituting the resulting amino group to introduce other halogens. However, specific examples of such transformations starting from the benzamide (B126) are not prominently documented. Research on other chlorinated nitrobenzamides, such as 2-chloro-4-nitrobenzoic acid, has shown pathways to a variety of N-(alkyl/aryl)-4-nitrobenzamide derivatives, highlighting the synthetic utility of this class of compounds. nih.gov

The "2,6-dichloro" structural motif is present in various agrochemically important molecules. Notably, the related compound 2,6-dichloro-4-nitrophenol (B181596) is a known intermediate in the agrochemical industry. quickcompany.in Furthermore, its reduced form, 2,6-dichloro-4-aminophenol, is a key intermediate for synthesizing the benzoyl urea (B33335) insecticide, hexaflumuron. google.com The compound 2,6-dichloro-4-nitroaniline (B1670479) (DCNA) has also been used directly for its activity against crop pathogens. google.com Although the core structure is clearly relevant to agrochemistry, direct evidence citing this compound as a specific intermediate in the synthesis of agrochemical research compounds is not found in the available literature.

Aromatic nitro and amino compounds are fundamental intermediates in the synthesis of dyes. The reduction of a nitro group to an amine provides a primary amine that can be diazotized and coupled with other aromatic compounds to form azo dyes. patsnap.com Dichloro-nitro-phenols are listed as dye intermediates, underscoring the relevance of this substitution pattern in color chemistry. ferroxchem.net However, despite the theoretical potential for this compound to be converted into a dye intermediate (via reduction of the nitro group), specific studies documenting its use for this purpose, such as in the synthesis of azo dyes, are not apparent in the reviewed research.

Development of Coordination Complexes and Advanced Materials

The functional groups within this compound offer potential sites for coordination with metal ions, making it a candidate for the development of new materials.

The amide group (-CONH₂) contains both oxygen and nitrogen atoms that can act as donor sites for coordination with metal ions. Scientific literature details the synthesis of numerous Nickel(II) and Copper(II) complexes with various substituted benzamide ligands. nih.govmdpi.comasianpubs.org These studies show that benzamides can coordinate to metal centers, often acting as bidentate or monodentate ligands, leading to complexes with diverse geometries, such as square planar or octahedral. asianpubs.orgarcjournals.org

However, a thorough review of available scientific research reveals no specific studies on the synthesis and characterization of metal complexes formed directly with this compound as the ligand. While research on related molecules establishes the capacity of the benzamide functional group to participate in metal coordination, the specific electronic and steric effects of the 2,6-dichloro and 4-nitro substituents on the coordination behavior of this particular molecule have not been documented. Therefore, no experimental data on its specific complexes with Nickel(II) or Copper(II) can be presented.

Precursors for Nanostructured Thin Film Deposition

Information regarding the use of this compound as a precursor for the deposition of nanostructured thin films is not available in the reviewed scientific literature.

Applications in Polymer Chemistry and Coatings Research

There is no available research data detailing the application of this compound in polymer chemistry or coatings research.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches to Synthesis

The future synthesis of 2,6-Dichloro-4-nitrobenzamide is increasingly leaning towards the principles of green chemistry, which prioritize environmentally benign processes. Traditional synthetic routes for benzamides often involve hazardous solvents, stoichiometric activating agents, and harsh reaction conditions. Research is now focused on developing cleaner, more efficient, and sustainable alternatives.

Emerging strategies that could be adapted for the synthesis of this compound include:

Catalytic Methods: The use of boric acid as a catalyst for the direct amidation of carboxylic acids and amines presents a promising green alternative. sciepub.com This approach avoids the need for less environmentally friendly coupling agents.

Solvent-Free and Alternative Solvents: Performing reactions under solvent-free conditions is a key goal of green chemistry. figshare.comresearchgate.net Research into solid-state reactions or using greener solvents like water extracts from biomass could significantly reduce volatile organic compound (VOC) emissions. mdpi.com For instance, the hydrolysis of nitriles has been successfully achieved in a water extract of pomelo peel ash (WEPPA), showcasing a practical and eco-friendly methodology. mdpi.com

Energy-Efficient Techniques: The application of ultrasonic irradiation in conjunction with reusable catalysts, such as ionic liquids immobilized on solid supports, can accelerate reaction times and reduce energy consumption. researchgate.net

Enzymatic Synthesis: Biocatalysis, using enzymes like Candida antarctica lipase B, offers a highly selective and sustainable method for forming amide bonds under mild conditions, often in green solvents like cyclopentyl methyl ether. nih.gov

Adopting these methodologies could lead to the development of an economically viable and environmentally responsible manufacturing process for this compound.

Advanced Computational Studies for Property Prediction

In silico or computational methods are becoming indispensable tools in chemical research, allowing for the prediction of molecular properties and biological activities before synthesis, thereby saving time and resources. For this compound and its potential derivatives, advanced computational studies represent a significant frontier.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. documentsdelivered.comnih.gov For this compound, QSAR studies could predict its potential efficacy in various applications by correlating its structural features with specific activities, such as antimicrobial or antifungal properties. documentsdelivered.comnih.gov These models are built using topological descriptors and molecular connectivity indices to forecast the bioactivity of novel, unsynthesized derivatives. nih.gov

Molecular Docking: This technique simulates the interaction between a molecule and a biological target, such as a protein or enzyme. Molecular docking could be employed to explore the potential of this compound derivatives as inhibitors of specific enzymes by predicting their binding affinity and orientation within the active site. nih.gov

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial in drug discovery. Computational tools can estimate these pharmacokinetic properties for this compound, assessing its potential as a bioactive compound and identifying possible liabilities like toxicity or poor bioavailability. researchgate.net

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, reactivity, and conformational properties of the molecule, aiding in the rational design of new derivatives with desired characteristics. tandfonline.com

These computational studies will guide the synthesis of new this compound derivatives with optimized properties for specific applications. nih.gov

Exploration of Novel Reaction Pathways for Derivatization

Derivatization of this compound by modifying its core structure is a promising avenue for creating novel compounds with unique properties. The existing functional groups—the nitro group, chlorine atoms, and the amide linkage—offer multiple sites for chemical modification.

Future research in this area will likely focus on:

Reduction of the Nitro Group: The nitro group is highly versatile and can be reduced to form other functional groups such as amines, hydroxylamines, or azo compounds. wikipedia.orgresearchgate.net The resulting 4-amino-2,6-dichlorobenzamide would be a key intermediate, as the amino group can be readily modified through reactions like acylation, alkylation, or diazotization, leading to a wide array of new derivatives. rsc.org This transformation is particularly valuable as it can introduce an ionizable functionality, which is useful for enhancing detection in analytical methods like LC-MS. rsc.org

Nucleophilic Aromatic Substitution: Although the chlorine atoms are deactivated by the electron-withdrawing nitro and amide groups, exploring conditions for nucleophilic aromatic substitution could replace one or both chlorine atoms with other functional groups, further diversifying the molecular structure.

Modification of the Amide Group: The amide group itself can be a target for derivatization, although it is generally stable. Exploring reactions that modify the N-H bond could lead to N-substituted derivatives with altered solubility and biological activity.

Cross-Coupling Reactions: Modern catalytic cross-coupling reactions could potentially be used to form new carbon-carbon or carbon-heteroatom bonds at the chlorinated positions, opening up a vast chemical space for new derivatives.

The systematic exploration of these reaction pathways will enable the creation of libraries of novel this compound derivatives for screening in various applications. nih.gov

Development of Analytical Standards and Reference Materials

The availability of high-purity analytical standards and Certified Reference Materials (CRMs) is fundamental for ensuring the quality, accuracy, and reproducibility of research and industrial quality control. sigmaaldrich.com For this compound, the development of such standards is a critical step to support its use in regulated environments.

The process for developing a CRM involves:

High-Purity Synthesis: The first step is the synthesis and purification of this compound to the highest possible purity, often requiring multiple crystallization or chromatographic steps.

Comprehensive Characterization: The purified compound must be rigorously characterized to confirm its identity and purity. This involves a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Certification and Documentation: A certified reference material is produced by a producer accredited to ISO 17034. bam.de The property values (e.g., purity) are certified through a metrologically valid procedure, and the CRM is accompanied by a certificate that reports the certified value and its uncertainty. bam.de

Stability Studies: Long-term stability studies are conducted under various storage conditions to establish the shelf-life and recommended storage protocols for the reference material.

The availability of a CRM for this compound will be essential for method validation, instrument calibration, and quality control in analytical laboratories, thereby ensuring the reliability and comparability of data across different studies and locations. ncrm.org.cn

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。